2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
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Overview
Description
2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is an organic compound belonging to the class of acrylamide derivatives. This compound is characterized by the presence of a cyano group, two methoxy-substituted phenyl rings, and a propanamide backbone. It is known for its unique optical properties, which make it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It’s structurally similar to 3-aryl-2-cyano acrylamide derivatives, which have been studied for their optical properties .
Mode of Action
The mode of action of this compound is related to its distinct face-to-face stacking mode . This unique structural arrangement influences the compound’s interaction with its targets and can result in different optical properties .
Biochemical Pathways
The distinct face-to-face stacking mode of this compound suggests that it may interact with biochemical pathways related to optical properties .
Result of Action
The compound exhibits different optical properties due to its distinct face-to-face stacking mode . For instance, certain structurally similar compounds exhibited a red-shift in their emission peaks upon grinding, indicating a change in their optical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, the transformation from the crystalline phase to the amorphous phase can affect the optical properties of structurally similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 4-methoxyaniline.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-methoxybenzaldehyde and 4-methoxyaniline in the presence of a suitable catalyst.
Addition of Cyano Group: The intermediate compound is then subjected to a reaction with a cyano-containing reagent, such as cyanogen bromide, to introduce the cyano group.
Formation of Final Product: The final step involves the cyclization of the intermediate compound to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amine derivatives with potential biological activity.
Substitution: Substituted phenyl derivatives with diverse functional groups.
Scientific Research Applications
2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique optical properties, such as mechanofluorochromic materials.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
- 2-cyano-3-(4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
Uniqueness
2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct optical and electronic properties. This uniqueness makes it a valuable compound for research in fields such as material science and medicinal chemistry.
Properties
IUPAC Name |
2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-9-7-15(8-10-16)20-18(21)14(12-19)11-13-5-3-4-6-17(13)23-2/h3-10,14H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODSFEGZEWXENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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